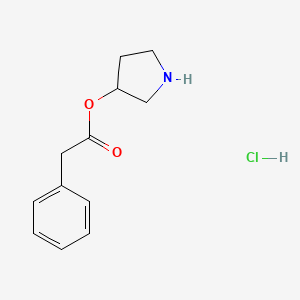
3-Pyrrolidinyl 2-phenylacetate hydrochloride
Übersicht
Beschreibung
3-Pyrrolidinyl 2-phenylacetate hydrochloride (3-PPA-HCl) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white, crystalline powder that is soluble in water and has a melting point of approximately 73°C. 3-PPA-HCl has been used in studies of biochemical and physiological effects as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1. Differentiation of Illicit Phenyl-2-Propanone Synthesis
This compound has been studied for its role in differentiating methods of synthesizing phenyl-2-propanone (P2P), a key substance in illicit drug manufacture. Researchers used various analytical techniques to identify by-products of reactions involving phenylacetic acid and acetic anhydride or lead (II) acetate. Understanding these by-products aids in distinguishing between synthetic methods in forensic investigations (Allen et al., 1992).
2. Binding Mode Evaluation in Factor Xa
In the context of blood coagulation, researchers evaluated the binding mode of a compound structurally similar to 3-Pyrrolidinyl 2-phenylacetate hydrochloride to Factor Xa. This was done using comparative molecular field analysis and provided insights into the design of anticoagulants (Vaz et al., 1998).
3. Platelet Aggregation Inhibition
Studies have explored derivatives of 3-Pyrrolidinyl 2-phenylacetate hydrochloride as inhibitors of blood platelet aggregation. These investigations contribute to the understanding of the mechanisms behind platelet aggregation and the potential development of antiplatelet agents (Grisar et al., 1976).
4. Pd-Catalyzed Meta-C-H Functionalization
In the field of organic synthesis, the compound is used as part of a pyridine-based template for the meta-C-H functionalization of phenylacetic acid scaffolds. This research has implications for developing more efficient and diverse synthetic routes in organic chemistry (Jin et al., 2018).
5. Stereoselective Homocoupling
Another application in organic synthesis involves using electrochemically generated base for the stereoselective homocoupling of phenylacetic acid derivatives. This method offers a novel approach to synthesize certain organic compounds with high yield and selectivity (Matsumura et al., 1997).
6. Development of Short-Acting Soft Drug Analogs
Researchers have developed short-acting soft drug analogs of glycopyrrolate using derivatives of 3-Pyrrolidinyl 2-phenylacetate hydrochloride. This work is significant in pharmacology for optimizing therapeutic indices and minimizing systemic side effects (Ji et al., 2002).
Eigenschaften
IUPAC Name |
pyrrolidin-3-yl 2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15-11-6-7-13-9-11)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSIERDYZBHVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinyl 2-phenylacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394673.png)
![3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1394675.png)
![3-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394679.png)
![3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1394680.png)
![3-[2,4-DI(Tert-butyl)phenoxy]azetidine](/img/structure/B1394681.png)
![3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine](/img/structure/B1394682.png)
![3-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394683.png)
![3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394684.png)
![3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394689.png)
![3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine](/img/structure/B1394691.png)
![3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394692.png)
![3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394693.png)
![3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394694.png)
![3-[3-(Benzyloxy)propyl]pyrrolidine](/img/structure/B1394695.png)